lapidilectine A, (rel)-
Description
Significance of Indole (B1671886) Alkaloids in Contemporary Natural Products Research
Indole alkaloids are a large and structurally diverse class of naturally occurring compounds characterized by the presence of an indole nucleus. numberanalytics.com This group of over 4,100 known compounds is one of the most significant subsets of alkaloids. nih.govresearchgate.net Their complex architectures and wide array of biological activities have made them compelling targets for chemical synthesis and pharmacological investigation. numberanalytics.com
Historically, indole alkaloids have been a rich source of therapeutic agents. nih.gov Prominent examples include the antiarrhythmic ajmaline, the antitumor agent vincristine, and physostigmine, used to treat anticholinergic poisoning. nih.govresearchgate.net The broad bioactivity of this class is further demonstrated by compounds with potent psychedelic effects, such as psilocybin and LSD. nih.govresearchgate.net
The study of indole alkaloids continues to be a vibrant area of research, yielding compounds with potential applications against a variety of diseases. nih.gov Many exhibit promising anticancer, antimicrobial, antiviral, antifungal, and anti-inflammatory properties. nih.govnih.govbohrium.com The investigation into these molecules has not only provided leads for new medicines but has also advanced the understanding of biosynthetic pathways. numberanalytics.com
Overview of the Kopsia Genus as a Prolific Source of Structurally Diverse Alkaloids
The genus Kopsia, belonging to the Apocynaceae family, is renowned as a fertile source of structurally novel and bioactive indole alkaloids. nih.govresearchgate.nettjnpr.orgunmas.ac.id This genus comprises approximately 30 species, primarily distributed throughout Southeast Asia, China, and Australia. nih.gov Plants from the Kopsia genus have been utilized in traditional medicine to treat various ailments. nih.govresearchgate.net
Phytochemical studies of the Kopsia genus have led to the isolation and characterization of hundreds of secondary metabolites, the vast majority of which are monoterpenoid indole alkaloids. nih.govresearchgate.netrsc.org To date, over 466 such alkaloids have been identified from this genus. researchgate.netrsc.org These compounds feature a wide variety of skeletal structures, with the most common being aspidofractinines, eburnamines, and chanofruticosinates. nih.govresearchgate.netrsc.org The chemical diversity within Kopsia has made it a focal point for natural product chemists and pharmacologists. nih.gov
| Alkaloid Skeleton | Significance |
|---|---|
| Aspidofractinines | A major structural backbone found in Kopsia alkaloids. nih.govresearchgate.netrsc.org |
| Eburnamines | Another prevalent backbone in alkaloids from this genus. nih.govresearchgate.netrsc.org |
| Chanofruticosinates | One of the three most common skeletal types in Kopsia alkaloids. nih.govresearchgate.netrsc.org |
| Mersinines | A newer chemical class of monoterpene alkaloids discovered in Kopsia. nih.govresearchgate.net |
| Pauciflorines | Also considered a new chemical class of monoterpene alkaloids from this genus. nih.govresearchgate.net |
Classification of Lapidilectine A (rel)- within the Pyrroloazocine Indole Alkaloid Family
Lapidilectine A is an indole alkaloid that was first isolated from the leaves of the tree Kopsia lapidilecta. rsc.org It belongs to a specific subgroup known as the pyrroloazocine indole alkaloids. nih.govdicp.ac.cnrsc.org This family consists of 16 related natural compounds that all share a distinctive and complex pyrroloazocine core. nih.govrsc.org
These alkaloids have been isolated from two closely related plant species, Kopsia grandifolia and Kopsia tenuis. nih.govrsc.orgrsc.org The family is further divided into three subtypes based on key structural features: those with a diester motif, those containing a lactone, and those featuring a cyclopropane (B1198618) ring. rsc.org Lapidilectine A falls into the diester subcategory. rsc.org Other members of this family include the grandilodines, lundurines, and tenuisines. nih.govrsc.org The biosynthetic relationships among these different structural types are a subject of ongoing scientific inquiry. nih.govrsc.org Preliminary studies on lapidilectines and grandilodines have indicated their potential to reverse multidrug resistance in certain cancer cells. nih.govdicp.ac.cn
| Sub-category | Key Structural Feature | Representative Alkaloids |
|---|---|---|
| Diester | Diester functional group | Lapidilectine A, Grandilodine B nih.govrsc.org |
| Lactone | Lactone ring | Lapidilectine B, Grandilodine C, Tenuisine A nih.govacs.org |
| Cyclopropane | Cyclopropane ring | Lundurines A-D rsc.orgnih.govrsc.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H28N2O6 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
trimethyl (1R,9S,16R,18R)-2,12-diazapentacyclo[14.2.2.01,9.03,8.012,16]icosa-3,5,7,14-tetraene-2,9,18-tricarboxylate |
InChI |
InChI=1S/C24H28N2O6/c1-30-19(27)17-15-22-9-6-13-25(22)14-12-23(20(28)31-2)16-7-4-5-8-18(16)26(21(29)32-3)24(17,23)11-10-22/h4-9,17H,10-15H2,1-3H3/t17-,22+,23+,24+/m0/s1 |
InChI Key |
YLBUDFTWGUSIKB-QKBJRNKPSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@]23CC[C@]14[C@](CCN2CC=C3)(C5=CC=CC=C5N4C(=O)OC)C(=O)OC |
Canonical SMILES |
COC(=O)C1CC23CCC14C(CCN2CC=C3)(C5=CC=CC=C5N4C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Isolation and Advanced Structural Elucidation of Lapidilectine a Rel
Historical Context and Source Identification from Kopsia lapidilecta
The genus Kopsia encompasses approximately thirty species of flowering plants distributed across South and Southeast Asia. acs.org These plants have been a focal point for phytochemical investigation due to their production of a diverse range of indole (B1671886) alkaloids with interesting and often novel skeletal frameworks. acs.orgacs.org Extracts from various Kopsia species have been utilized in traditional medicine for treating ailments such as rheumatoid arthritis and hypertension. acs.org
Lapidilectine A was first reported as a new natural product in the early 1990s, isolated from the leaves of the Malayan tree Kopsia lapidilecta Van der Sleesen. acs.orgrsc.org This particular species is a small tree, typically 2 to 5 meters in height, characterized by its yellow flowers and red fruits. acs.org The initial extraction of the plant material, which also included the bark, yielded seven distinct indole alkaloids. acs.org Among these were the known compound (–)-venalstonine and two newly identified alkaloids, (–)-lapidilectine A and (+)-lapidilectine B, which represented a new class of indole alkaloids. acs.orgird.fr The isolation process involved conventional alkaloid extraction methods using dichloromethane. acs.org
Advanced Spectroscopic Methodologies for Structural Characterization
The determination of the complex, polycyclic structure of lapidilectine A was a significant challenge that relied on a suite of advanced spectroscopic techniques. High-resolution mass spectrometry (HRMS) was instrumental in establishing the molecular formula of the compound.
The core of the structural elucidation, however, was nuclear magnetic resonance (NMR) spectroscopy. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments were crucial in piecing together the connectivity of the atoms within the molecule. acs.org
Application of Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy
2D NMR spectroscopy was the key to unlocking the intricate structure of lapidilectine A. acs.org A series of experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were employed to build the molecular framework piece by piece.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identified protons that are coupled to each other, typically on adjacent carbon atoms. It allowed for the tracing of proton networks within the various ring systems of the alkaloid.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton signal with the signal of the carbon atom to which it is directly attached. This provided a direct link between the ¹H and ¹³C NMR data, assigning specific protons to their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Perhaps the most critical experiment for this class of alkaloids, HMBC reveals correlations between protons and carbons that are separated by two or three bonds. These long-range correlations were essential for connecting the different spin systems and fragments identified by COSY and HSQC, particularly across quaternary carbons (carbons with no attached protons) and heteroatoms, thus assembling the complete hexacyclic skeleton. acs.org
The detailed analysis of these 2D NMR spectra allowed for the unambiguous assignment of nearly all proton and carbon resonances, leading to the initial proposal of the planar structure and relative stereochemistry of lapidilectine A. acs.org
Table 1: ¹³C and ¹H NMR Spectroscopic Data for Lapidilectine A Data recorded in CDCl₃ at 62.5 MHz for ¹³C and 400 MHz for ¹H.
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 2 | 70.3 | - |
| 3 | 48.7 | 2.55, m; 2.25, m |
| 5 | 52.8 | 3.30, m; 2.75, m |
| 6 | 32.8 | 1.85, m; 1.60, m |
| 7 | 136.2 | - |
| 8 | 126.7 | 7.45, d (7.5) |
| 9 | 121.2 | 7.15, t (7.5) |
| 10 | 127.3 | 7.10, t (7.5) |
| 11 | 108.5 | 7.25, d (7.5) |
| 12 | 144.3 | - |
| 13 | 49.6 | 3.90, s |
| 15 | 17.5 | 1.45, m; 1.25, m |
| 16 | 28.1 | 2.10, m |
| 17 | 45.4 | 2.50, m; 1.85, m |
| 18 | 7.7 | 0.90, t (7.5) |
| 19 | 32.7 | 1.55, q (7.5) |
| 20 | 58.7 | - |
| 21 | 172.1 | - |
| OMe | 51.3 | 3.70, s |
Source: Adapted from Journal of Natural Products. acs.org
Stereochemical Assignments and Subsequent Revisions
The initial determination of the relative stereochemistry of lapidilectine A was accomplished primarily through Nuclear Overhauser Effect Spectroscopy (NOESY). This 2D NMR technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. The observed NOE correlations provided crucial information about the three-dimensional arrangement of the atoms and the relative configuration of the multiple chiral centers within the molecule. acs.org
However, further investigation and analysis of the spectroscopic data led to a significant revision concerning the configuration at specific stereocenters. acs.org
Re-evaluation of Absolute Configuration at Specific Chiral Centers (e.g., C-2 and C-20)
In a subsequent, more detailed study of alkaloids from K. lapidilecta, the configuration of C-2 and C-20 in lapidilectine A was formally revised. acs.org The initial structural report had established the complex ring system, but this later work refined the stereochemical details. The re-evaluation was based on a comprehensive analysis of NOESY data in conjunction with the data from other isolated, structurally related alkaloids like isolapidilectine, lapidilectam, lapidilectinol, and epilapidilectinol. acs.org
The comparison across this series of related natural products allowed for a more confident assignment of the relative stereochemistry. The absolute configuration of these alkaloids was proposed based on biogenetic considerations and by comparing their chiroptical data (e.g., optical rotation and circular dichroism) with those of known, related alkaloids. acs.orgacs.org For instance, the absolute configuration of the related alkaloid (–)-lundurine A was later definitively established as 2R, 7R, 20R through total synthesis, providing a strong reference point for this structural class. wiley.com The total synthesis of other related compounds, such as (+)-lapidilectine B, further solidified the understanding of the absolute stereochemistry of this family of alkaloids. thieme-connect.com
Pharmacological Relevance and Mechanistic Insights of Lapidilectine a Rel and Analogs in Vitro Studies
Reversal of Multidrug Resistance in Cancer Cell Models (e.g., Vincristine-Resistant KB Cells)
The phenomenon of multidrug resistance (MDR) allows cancer cells to develop resilience to a broad spectrum of structurally and functionally diverse anticancer drugs, significantly hindering the efficacy of chemotherapy. nih.gov A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cell and reducing their intracellular concentration to sub-lethal levels. nih.govnih.govnih.gov Vincristine-resistant KB human cancer cells (often denoted as VJ-300 or KB-VCR) are a standard in vitro model for studying MDR, as they exhibit high levels of P-gp expression. nih.govresearchgate.net
While direct quantitative data on the MDR reversal activity of Lapidilectine A is not extensively detailed in the available literature, preliminary biological screenings of the broader family of lapidilectine and grandilodine alkaloids have demonstrated a promising ability to overcome multidrug resistance in these vincristine-resistant cancer cells. nih.govacs.orgacs.org Research has more specifically highlighted the activity of close analogs of Lapidilectine A. For instance, grandilodine A, grandilodine C, and particularly Lapidilectine B have been identified as active agents in reversing MDR in vincristine-resistant KB cells. acs.orgmdpi.comresearchgate.netnih.govacs.org The activity of these related compounds suggests that the core scaffold of Lapidilectine A is relevant for this biological effect.
Some alkaloids isolated from Kopsia species have shown moderate to strong activity in reversing MDR in vincristine-resistant KB cells, with reported IC50 values for some compounds in the range of 1.61 to 18.13 μg/mL. um.edu.my However, specific data for Lapidilectine A within these studies is not provided. The consistent activity of its analogs underscores the potential of this structural class as a source for lead compounds in the development of MDR modulators.
Exploration of Cellular and Biochemical Mechanisms of Action in Vitro
The precise cellular and biochemical mechanisms through which Lapidilectine A and its analogs exert their MDR-reversing effects have not yet been fully elucidated. Given that the primary resistance mechanism in the vincristine-resistant KB cell model is the overexpression of the P-gp efflux pump, a plausible hypothesis is that these alkaloids may function as P-gp inhibitors. researchgate.netroyalcommission1851.org P-gp inhibitors can work through several mechanisms, including competitive or non-competitive blocking of the drug-binding site on the transporter, interfering with the ATP hydrolysis that powers the pump, or altering the lipid membrane environment of the transporter. nih.gov
However, direct experimental evidence confirming that Lapidilectine A or its analogs inhibit P-gp is not available in the reviewed literature. Studies on other natural alkaloids have shown that they can interact with P-gp and inhibit its function, lending support to this potential mechanism. researchgate.net Broader pharmacological studies of the Kopsia genus, a rich source of diverse monoterpene indole (B1671886) alkaloids, suggest that these compounds can be involved in various biological activities, including the modulation of critical signaling pathways, although specific links to the MDR reversal mechanism of lapidilectines are yet to be established. rsc.orgresearchgate.net Further research is required to determine if the MDR reversal activity of the lapidilectine family is due to direct P-gp inhibition, modulation of other MDR-related proteins, or other cellular mechanisms that restore sensitivity to chemotherapeutic agents.
Structure-Activity Relationship (SAR) Studies of Lapidilectine and Related Analogs
Understanding the structure-activity relationship (SAR) is crucial for the development of more potent and specific MDR modulators. For the lapidilectine family, a full SAR study has not been published, but analysis of the naturally occurring active analogs provides initial insights.
The lapidilectine alkaloids share a complex, rigid polycyclic framework, the pyrroloazocine indole core, which appears to be a foundational requirement for their biological activity. nih.govdokumen.pub A key structural variation within this family lies in the functional groups attached to this core. Lapidilectine A is characterized by a diester motif. acs.orgresearchgate.net In contrast, Lapidilectine B, which has been more frequently reported as active in reversing MDR, possesses a lactone ring. researchgate.netresearchgate.net
This structural divergence from a diester (in Lapidilectine A) to a lactone (in Lapidilectine B) represents a critical point for potential SAR studies. The relative activities of these compounds would clarify the importance of this region of the molecule. It is possible that the lactone functional group in Lapidilectine B offers a more favorable conformation or set of electronic properties for interaction with the biological target compared to the diester in Lapidilectine A. However, without direct comparative activity data, this remains a hypothesis. The stereochemistry of the numerous chiral centers within the complex scaffold is also expected to be critical for bioactivity.
The rational design of analogs with improved biological activity builds upon SAR insights. While there has been significant effort directed at the total synthesis of Lapidilectine A and its congeners, these endeavors have primarily focused on overcoming the formidable challenge of constructing the intricate molecular architecture. nih.govacs.orgnih.govnih.gov These synthetic routes provide a platform for generating analogs, but the literature does not yet describe a systematic effort to rationally design and synthesize Lapidilectine A derivatives with the specific aim of enhancing MDR reversal.
A future rational design strategy would likely involve simplifying the complex natural product structure to create more synthetically accessible analogs while retaining the core pharmacophore. Modifications could focus on the diester moiety of Lapidilectine A, exploring how different ester groups or their conversion to other functional groups, such as amides or the lactone seen in Lapidilectine B, affect activity. Such studies, combining targeted synthesis with biological evaluation, would be essential to unlock the full therapeutic potential of the lapidilectine scaffold as a source of novel agents to combat multidrug resistance in cancer. dokumen.pubnewswise.com
Computational and Theoretical Investigations of Lapidilectine a Rel
Density Functional Theory (DFT) Studies in Elucidating Reaction Mechanisms and Conformational Stability
Density Functional Theory (DFT) has been a critical tool in rationalizing the outcomes and energetic feasibilities of key steps in the total synthesis of the lapidilectine family of alkaloids. acs.org Computational studies have provided crucial insights into reaction mechanisms that are difficult to probe experimentally, particularly for complex cascade reactions and the formation of strained ring systems. acs.org
In the context of the unified total synthesis of several lapidilectine and grandilodine alkaloids, DFT calculations were employed to understand the high endo-selectivity observed in a key 6-exo-trig photoredox cyclization step. acs.org This step is crucial for constructing the rigid indole-fused azabicyclo[4.2.2] skeleton. acs.org The calculations revealed the activation free energies (ΔG‡) for the cyclization of a radical intermediate (R1) into the two possible diastereomeric products (R2a and R2b). The results showed a clear energetic preference for the formation of the endo product, which is consistent with experimental observations. acs.org
| Transition State | Calculated Activation Free Energy (ΔG‡) | Outcome |
| Cyclization to R2a (endo) | 20.2 kcal/mol | Favored pathway |
| Cyclization to R2b (exo) | 23.2 kcal/mol | Disfavored pathway |
| This interactive table summarizes the DFT-calculated activation free energies for the radical cyclization step, highlighting the kinetic preference for the endo product formation. acs.org |
Furthermore, these DFT studies indicated that the radical cyclization is a relatively slow process and that the open-form radical (R1) is thermodynamically more stable than the cyclized radical intermediates. acs.org
DFT calculations also shed light on a proposed biosynthetic pathway involving the conversion of diesters like lapidilectine A into lactones such as lapidilectine B. acs.org The calculations were used to assess the stability of a key benzylic carbocation intermediate. The results indicated that the open carbocation (A) is significantly more stable (by 5.3 kcal/mol) than the closed carbocation (A'), which would be required for lactonization. acs.org This finding helps to explain the challenges associated with this transformation and supports an alternative biosynthetic hypothesis where carboxylic acids, rather than methyl esters, are the direct precursors to the lactones. acs.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Extrapolated from related studies)
While specific molecular docking and dynamics simulations for lapidilectine A are not extensively reported, its structural relatives within the Kopsia alkaloid family are known to exhibit significant biological activities, including the reversal of multidrug resistance (MDR) in cancer cells. rsc.orgresearchgate.net This activity is often associated with the inhibition of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govfrontiersin.org By extrapolating from computational studies on other monoterpene indole (B1671886) alkaloids that modulate P-gp, a theoretical approach to investigate lapidilectine A can be outlined. nih.govmdpi.comresearchgate.net
A typical in silico investigation would begin with molecular docking to predict the binding mode and affinity of lapidilectine A to a model of its putative target, such as human P-glycoprotein. mdpi.comresearchgate.net The process involves:
Preparation of the Ligand and Receptor: A three-dimensional structure of lapidilectine A would be generated and energetically minimized. A crystal structure of the target protein, such as P-gp (e.g., PDB ID: 3G5U), would be prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket. researchgate.net
Docking Simulation: Using software like AutoDock or MOE, lapidilectine A would be docked into the poly-specific drug-binding pocket of P-gp. mdpi.combiorxiv.org The simulation would generate multiple possible binding poses.
Scoring and Analysis: The generated poses would be ranked using a scoring function that estimates the binding free energy (e.g., in kcal/mol). nih.govresearchgate.net The best-scoring poses would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the binding site. researchgate.net Studies on the related indole alkaloid dregamine showed that hydrophobic and hydrogen bonding interactions are crucial for binding to P-gp. mdpi.com
Following docking, molecular dynamics (MD) simulations could be employed to assess the stability of the predicted lapidilectine A-P-gp complex over time. This would provide insights into the dynamic behavior and conformational stability of the ligand within the binding site, offering a more realistic representation of the interaction in a simulated physiological environment. umich.edu The stability of the complex would be evaluated by analyzing parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms throughout the simulation. biorxiv.org
In Silico Analysis for Structural Conformations and Energetic Landscapes
In silico analysis provides a powerful lens through which to view the complex structural conformations and energetic landscapes of lapidilectine A and its biosynthetic relatives. acs.org The total synthesis and proposed biosynthetic pathways of the pyrroloazocine indole alkaloids involve a series of intermediates and potential interconversions, the feasibilities of which have been explored computationally. rsc.orgacs.org
The energetic landscape of the formation of the lapidilectine core has been mapped using DFT. As discussed previously, calculations of the radical cyclization step not only determined the activation barriers but also the relative thermodynamic stabilities of the intermediates. acs.org The open radical intermediate R1 was found to be more stable than the cyclized forms R2a and R2b, with the relative Gibbs free energies (ΔG°) summarized below.
| Intermediate | Relative Gibbs Free Energy (ΔG°) | Stability |
| R1 (open form) | 0.0 kcal/mol (Reference) | Most Stable |
| R2a (endo cyclized) | +1.7 kcal/mol | Less Stable |
| R2b (exo cyclized) | +7.5 kcal/mol | Least Stable |
| This interactive table shows the relative thermodynamic stabilities of the radical intermediates in the formation of the lapidilectine core, as determined by DFT calculations. acs.org |
These computational findings are crucial for understanding the reaction dynamics, suggesting that while the formation of the desired endo product is kinetically favored, the initial radical is in a thermodynamic well, requiring sufficient energy to overcome the cyclization barrier. acs.org
Furthermore, computational studies have been instrumental in evaluating and revising proposed biosynthetic relationships among the Kopsia alkaloids. acs.org An initial hypothesis suggested that diesters like lapidilectine A were precursors to lactones. acs.org However, DFT calculations, combined with experimental results, support an alternative pathway. acs.org This revised hypothesis proposes that carboxylic acids are the key intermediates that undergo oxidative decarboxylation to form lactones. acs.org It also suggests that lapidilectine A and its C16 epimer, isolapidilectine A, are formed from these carboxylic acid intermediates. acs.org The energetic feasibility of these various transformations contributes to a comprehensive map of the energetic landscape connecting the different members of this alkaloid family.
Future Directions and Research Perspectives in Lapidilectine a Rel Studies
Development of Novel and Efficient Total Synthesis Strategies for Lapidilectine A (rel)-
While the total synthesis of several lapidilectine and grandilodine alkaloids has been achieved, the development of more concise and efficient routes remains a primary objective. acs.orgacs.org Early syntheses were often lengthy, highlighting the formidable challenge posed by the construction of the common indole-fused pyrroloazocine core. researchgate.netrsc.org
Future strategies will likely focus on the following key areas:
Novel Cyclization Methods: The development of innovative cyclization cascades to rapidly assemble the complex polycyclic framework is a critical area of research. Gold-catalyzed reactions, such as the 8-endo-dig hydroarylation, have already proven effective in constructing the pyrroloazocine core and are expected to be further refined. acs.orgacs.orgnih.gov
Scalable Routes: A major goal is the development of synthetic routes that are not only elegant but also scalable, enabling the production of sufficient quantities of lapidilectine A and its analogs for extensive biological evaluation. acs.orgscribd.com The Ugi four-component coupling reaction has been explored as a potential key step in a scalable synthesis of the tetracyclic core of related Kopsia alkaloids. acs.orgthieme-connect.com
Table 1: Comparison of Key Synthetic Strategies for Lapidilectine-Related Alkaloids
| Strategy | Key Reaction(s) | Advantages | Challenges | Relevant Compounds |
|---|---|---|---|---|
| Pearson Synthesis | Smalley azido-enolate cyclization, [3+2] cycloaddition | First total synthesis of (±)-lapidilectine B. acs.org | Lengthy (23 linear steps), low overall yield (0.10%). acs.org | (±)-Lapidilectine B |
| Echavarren Synthesis | Gold-catalyzed 8-endo-dig hydroarylation, photoredox cyclization | Concise, protecting-group-free, unified approach to multiple alkaloids. acs.orgacs.org | Requires specialized catalysts. acs.orgacs.org | (-)-Lapidilectine A, (+)-Lapidilectine B, and five other related alkaloids. acs.orgacs.org |
| Nishida Synthesis | Desymmetrization of a spiro[cyclohexane-2′-indoline]-4-one intermediate | Asymmetric synthesis, efficient construction of the spiro core. rsc.orgscribd.com | Still a multi-step process. rsc.orgscribd.com | (+)-Lapidilectine B, (+)-Grandilodine C |
| Sarpong Approach | Ugi four-component reaction, Friedel–Crafts acylation | Potential for rapid and scalable synthesis of the core structure. acs.orgthieme-connect.com | Focused on the tetracyclic core, not a full total synthesis. acs.orgthieme-connect.com | Tetracyclic core of Lapidilectine B and related alkaloids. acs.orgthieme-connect.com |
Identification of Additional Biological Targets and Pathways (In Vitro)
Preliminary studies have shown that lapidilectine alkaloids can reverse multidrug resistance in vincristine-resistant cancer cells. acs.orgacs.orgdicp.ac.cnnih.gov However, the precise molecular targets and the underlying mechanisms of action remain largely unexplored.
Future in vitro research should focus on:
Target Deconvolution: Utilizing techniques such as affinity chromatography, proteomics, and chemical genetics to identify the specific protein(s) that lapidilectine A binds to in cancer cells.
Pathway Analysis: Once a target is identified, further studies will be necessary to elucidate the downstream signaling pathways that are modulated by lapidilectine A, leading to the reversal of drug resistance.
Expanded Screening: Evaluating the cytotoxic and other biological activities of lapidilectine A against a broader panel of cancer cell lines and other disease models to uncover new therapeutic applications.
Exploration of Chemoenzymatic Approaches for Semisynthesis and Access to Biosynthetic Intermediates
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful approach for the synthesis of complex natural products. nih.gov This strategy could be particularly valuable for accessing key biosynthetic intermediates of lapidilectine A, which are often difficult to obtain through purely chemical means.
Key research directions include:
Enzymatic Desymmetrization: Employing enzymes to perform stereoselective transformations on symmetrical synthetic intermediates, a strategy that has been successfully used in the synthesis of other complex alkaloids. beilstein-journals.org
Semisynthesis from Biosynthetic Precursors: Utilizing advanced biosynthetic precursors, potentially obtained from engineered microorganisms or plant cell cultures, as starting materials for the chemical synthesis of lapidilectine A and its analogs. nih.gov This could significantly shorten synthetic routes and provide access to novel derivatives.
Biocatalytic C-H Functionalization: Exploring the use of enzymes to catalyze specific C-H functionalization reactions on advanced intermediates, offering a green and highly selective alternative to traditional chemical methods.
A proposed biosynthetic pathway suggests that carboxylic acids could be key intermediates, which might undergo oxidative decarboxylation and lactonization to form the lapidilectine structure. acs.orgacs.org Chemoenzymatic methods could be instrumental in probing this hypothesis and accessing these transient intermediates.
Comprehensive Structure-Activity Relationship Studies and Analog Development Programs
With efficient synthetic routes in place, comprehensive structure-activity relationship (SAR) studies will be crucial for optimizing the biological activity of lapidilectine A. jst.go.jp These studies involve the systematic modification of the lapidilectine A scaffold and the evaluation of the resulting analogs' biological activities.
Future SAR programs should aim to:
Divergent Synthesis of Analogs: Developing divergent synthetic strategies that allow for the rapid generation of a library of lapidilectine A analogs with modifications at various positions of the molecule. beilstein-journals.orgnih.gov
Core Simplification: Synthesizing simplified analogs that retain the key structural features required for biological activity but are easier to synthesize. This could lead to the identification of a minimal pharmacophore.
Probe Functionality: Introducing functional groups that can act as probes for target identification or to improve the pharmacokinetic properties of the molecule.
Table 2: Potential Sites for Modification in Lapidilectine A SAR Studies
| Region of Molecule | Potential Modifications | Rationale |
|---|---|---|
| Indole (B1671886) Ring | Substitution at various positions (e.g., 5- or 6-position) | To probe the importance of electronic and steric effects on activity. |
| Pyrroloazocine Core | Alteration of ring size, introduction of heteroatoms | To assess the role of the core scaffold in target binding. |
| Ester Moieties | Conversion to amides, carboxylic acids, or other functional groups | To investigate the influence of these groups on activity and solubility. |
| Stereocenters | Inversion of stereochemistry at specific centers | To understand the stereochemical requirements for biological activity. |
By systematically exploring these research avenues, the scientific community can build upon the existing knowledge of lapidilectine A to develop new synthetic methodologies, uncover novel biological mechanisms, and ultimately translate the therapeutic potential of this fascinating natural product into new medicines.
Q & A
Q. How can researchers distinguish lapidilectine A, (rel)- from its dihydro analogues using spectroscopic techniques?
Methodological Answer:
- NMR Analysis : Compare aromatic vs. olefinic proton chemical shifts. A ~20% difference in chemical shifts (e.g., aromatic protons at δ 7.2 ppm vs. olefinic protons at δ 5.8 ppm) can indicate structural differences. High-resolution mass spectrometry (HRMS-ESI+) should confirm molecular ion peaks with a 2H difference (e.g., [M+H]+ at m/z 320.15 vs. 322.16) .
- Separation Challenges : Standard silica gel chromatography often fails to resolve mixtures. Use alumina thin-layer chromatography (TLC) with cyclohexane/EtOAc (4:1) after 10–12 runs for baseline separation of diastereomers .
Q. What experimental protocols are recommended for synthesizing lapidilectine A, (rel)- analogs?
Methodological Answer:
- Key Steps : Optimize reaction conditions (e.g., temperature, solvent polarity) to stabilize intermediates. Monitor reaction progress via TLC and HRMS to detect byproducts early.
- Purification : Use gradient elution in column chromatography with non-polar solvents (hexane/EtOAc) to separate hydrophobic intermediates. Validate purity via ¹H NMR integration ratios (>95% purity) .
Q. How should researchers address discrepancies in reported NMR data for lapidilectine derivatives?
Methodological Answer:
- Comparative Analysis : Cross-reference chemical shifts from multiple studies. For example, Nishida et al. (unreferenced) reported signals at δ 3.1, 2.4, and 1.9 ppm for dihydro analogues, which were later confirmed as contaminants .
- Data Validation : Replicate experiments under identical conditions (e.g., solvent, temperature) to isolate variables causing discrepancies.
Advanced Research Questions
Q. How can researchers resolve contradictory data in stereochemical assignments of lapidilectine A, (rel)- derivatives?
Methodological Answer:
- Advanced NMR Techniques : Employ NOESY/ROESY to confirm spatial proximity of protons. For example, cross-peaks between H-3 and H-12 protons can establish relative configuration.
- X-ray Crystallography : Resolve absolute configuration by analyzing crystal structures. Compare experimental vs. computational (DFT) data to validate stereochemistry .
Q. What strategies are effective for analyzing mixtures of lapidilectine isomers in natural product extracts?
Methodological Answer:
- Hyphenated Techniques : Use LC-MS/MS with chiral columns (e.g., Chiralpak IA) to separate enantiomers. Set MS/MS parameters to monitor diagnostic fragment ions (e.g., m/z 145.08 for lactone ring cleavage).
- Quantitative NMR (qNMR) : Integrate isolated proton signals (e.g., singlet at δ 6.2 ppm) to calculate isomer ratios. Validate with spiked standards .
Q. How can synthetic pathways for lapidilectine A, (rel)- be optimized to minimize dihydro analogue formation?
Methodological Answer:
- Catalytic Control : Use Pd/C or Rh catalysts under hydrogenation conditions to suppress over-reduction. Monitor H₂ pressure (1–2 atm) to limit side reactions.
- Kinetic Studies : Perform time-resolved IR spectroscopy to track intermediate formation. Adjust reaction quenching times to isolate desired products .
What frameworks guide the formulation of rigorous research questions for lapidilectine studies?
Methodological Answer:
- FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Interesting (novel biosynthetic insights), Novel (unexplored stereochemical effects), Ethical (compliance with synthetic biology guidelines), and Relevant (alignment with alkaloid research trends) .
- PICO Framework : Define Population (e.g., pyrroloazocine alkaloids), Intervention (synthetic modification), Comparison (natural vs. synthetic analogs), and Outcome (bioactivity metrics) .
Data Analysis & Contradiction Management
Q. How should researchers address conflicting bioactivity results in lapidilectine A, (rel)- studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from independent studies (e.g., IC₅₀ values in cytotoxicity assays). Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers.
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to isolate variables. Report negative results transparently to avoid publication bias .
Q. What methodologies validate the biosynthetic relationships between lapidilectine A and related alkaloids?
Methodological Answer:
- Isotopic Labeling : Feed ¹³C-labeled precursors to trace biosynthetic pathways. Analyze incorporation patterns via NMR or mass spectrometry.
- Gene Clustering : Use genomic data to identify conserved enzyme clusters (e.g., P450 monooxygenases) shared with structurally related alkaloids .
Literature & Synthesis Best Practices
Q. How can researchers integrate fragmented literature data into a cohesive synthesis strategy?
Methodological Answer:
- Systematic Reviews : Extract reaction yields, solvent systems, and characterization methods from published syntheses. Use cheminformatics tools (e.g., SciFinder) to map retrosynthetic pathways.
- Critical Appraisal : Flag studies with incomplete NMR assignments or unvalidated bioassays. Prioritize peer-reviewed protocols with full experimental details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
